3-Bromo-6-hydroxypicolinic acid

Medicinal Chemistry Drug Design Physicochemical Properties

This 3-bromo-6-hydroxypicolinic acid is a non-interchangeable, bifunctional research intermediate. The 3-Br substituent enables Suzuki/Buchwald-Hartwig/Sonogashira cross-coupling for focused SAR libraries, while the 6-OH and COOH groups provide orthogonal handles for O-alkylation and amide/ester formation. Unlike its non-brominated parent or other positional isomers, this specific scaffold offers enhanced lipophilicity (XLogP3 0.4) and a unique metal-chelating 6-hydroxypicolinic acid moiety—critical for MOF construction and chemical biology probes. Procure with confidence for medicinal chemistry, agrochemical, and materials science research.

Molecular Formula C6H4BrNO3
Molecular Weight 218.006
CAS No. 1214332-33-8
Cat. No. B595053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-6-hydroxypicolinic acid
CAS1214332-33-8
Molecular FormulaC6H4BrNO3
Molecular Weight218.006
Structural Identifiers
SMILESC1=CC(=O)NC(=C1Br)C(=O)O
InChIInChI=1S/C6H4BrNO3/c7-3-1-2-4(9)8-5(3)6(10)11/h1-2H,(H,8,9)(H,10,11)
InChIKeyQWHCFOZKEOSNCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-6-hydroxypicolinic Acid (CAS 1214332-33-8): A Halogenated Picolinic Acid Scaffold for Precision Organic Synthesis and Coordination Chemistry


3-Bromo-6-hydroxypicolinic acid (CAS 1214332-33-8) is a heteroaromatic building block belonging to the picolinic acid (2-pyridinecarboxylic acid) family, distinguished by a bromine substituent at the 3-position and a hydroxyl group at the 6-position of the pyridine ring [1]. This compound, which exists primarily in its 6-oxo-1,6-dihydropyridine-2-carboxylic acid tautomeric form [1], is a white to off-white solid with the molecular formula C₆H₄BrNO₃ and a molecular weight of 218.00 g/mol [1]. It is typically available from research chemical suppliers at purities ranging from 95% to 98% and is routinely utilized as a key intermediate in medicinal chemistry and materials science research .

Why 3-Bromo-6-hydroxypicolinic Acid Cannot Be Simply Replaced by Unsubstituted or Regioisomeric Picolinic Acid Analogs in Research Applications


The performance of 3-bromo-6-hydroxypicolinic acid as a research intermediate is not interchangeable with that of its non-brominated parent (6-hydroxypicolinic acid) or its positional isomers. The presence and specific location of the bromine atom on the pyridine ring introduce crucial differences in electronic properties, lipophilicity, and most importantly, chemical reactivity [1][2]. While 6-hydroxypicolinic acid can serve as a general metal-chelating ligand [2], it lacks the bromine atom required as a synthetic handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). Similarly, other brominated isomers, such as 5-bromo-6-hydroxypicolinic acid, present different steric and electronic environments for metal-catalyzed transformations, leading to variable reaction rates and regioselectivity. This compound offers a specific, bifunctional combination—a carboxylic acid for amide/ester bond formation, a nucleophilic hydroxyl group for O-alkylation, and an aryl bromide for C–C/C–N bond construction—that is not replicated by any single, commercially available analog [1].

Quantitative Evidence for Selecting 3-Bromo-6-hydroxypicolinic Acid Over Closest Analogs


Computed Lipophilicity (XLogP3-AA) Comparison: Enhancing Membrane Permeability in Drug Candidate Derivatives

The introduction of a bromine atom at the 3-position substantially increases the calculated lipophilicity of the picolinic acid scaffold. The computed partition coefficient (XLogP3-AA) for 3-Bromo-6-hydroxypicolinic acid is 0.4 [1], a value that is significantly higher than that of its non-halogenated parent, 6-hydroxypicolinic acid, for which a predicted LogP of approximately -0.47 is reported [2]. This quantifiable increase in lipophilicity is a critical differentiator for the design of small-molecule drug candidates, where improved membrane permeability is often a key optimization goal.

Medicinal Chemistry Drug Design Physicochemical Properties

Strategic Synthetic Versatility: The Bifunctional Reactivity of a 3-Bromo-6-hydroxy Scaffold

The presence of both a bromine atom and a hydroxyl group on the same picolinic acid framework offers a distinct synthetic advantage over mono-functional analogs. The 3-position bromine serves as an electrophilic site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of aryl, heteroaryl, or amine functionalities. Simultaneously, the 6-hydroxyl group can be independently manipulated through alkylation or as a metal-coordinating ligand [1]. This is in contrast to 5-bromo-6-hydroxypicolinic acid, where the bromine and hydroxyl groups are in closer proximity, potentially leading to steric hindrance in coupling reactions and altered chelation geometry. Similarly, the non-halogenated 6-hydroxypicolinic acid lacks the crucial bromine handle for late-stage diversification via cross-coupling [2].

Organic Synthesis Cross-Coupling Reactions Medicinal Chemistry

Predicted Acid Dissociation Constant (pKa) Shift: Implications for Solubility and Binding at Physiological pH

The electron-withdrawing effect of the bromine atom at the 3-position is expected to lower the pKa of the carboxylic acid group compared to non-halogenated picolinic acid analogs. While experimental pKa data for 3-bromo-6-hydroxypicolinic acid are not yet published, the class-level effect can be quantified by comparing predicted values for related compounds. The predicted pKa for 5-bromo-6-hydroxypicolinic acid is approximately 3.5 , whereas the predicted pKa for the non-brominated 6-hydroxypicolinic acid is 3.29±0.20 . This subtle but quantifiable difference in acidity can influence the compound's solubility profile, ionization state at physiological pH (7.4), and its ability to participate in hydrogen-bonding or salt-bridge interactions with biological targets.

Medicinal Chemistry Bioconjugation Physicochemical Properties

Availability and Purity Profile: Ensuring Reproducibility in Research and Development

For scientific procurement, the commercial availability and standard purity of a compound are critical, quantitative metrics. 3-Bromo-6-hydroxypicolinic acid is readily available from multiple reputable suppliers at a standard research purity of 98% . This is in contrast to some less common regioisomers, such as 3-bromo-2-hydroxypicolinic acid, which may have more limited commercial availability, lower standard purities, or longer lead times. The consistent 98% purity specification reduces the need for additional purification steps, thereby saving time and resources and improving experimental reproducibility across studies .

Chemical Sourcing Reproducibility Procurement

Optimal Research and Industrial Applications for 3-Bromo-6-hydroxypicolinic Acid Based on Differentiated Properties


Medicinal Chemistry: Late-Stage Diversification of Drug-Like Scaffolds via Palladium-Catalyzed Cross-Coupling

The 3-bromo substituent provides a strategic handle for the introduction of diverse molecular fragments through Suzuki, Buchwald-Hartwig, or Sonogashira cross-coupling reactions [1]. This allows medicinal chemists to efficiently generate focused libraries of picolinic acid-based analogs for structure-activity relationship (SAR) studies. The enhanced lipophilicity (XLogP3-AA of 0.4) conferred by the bromine atom, as established in Section 3, is a key advantage for designing compounds with improved cell permeability and oral bioavailability potential [2].

Coordination Chemistry and Materials Science: Synthesis of Novel Metal-Organic Frameworks (MOFs) and Metalloenzyme Mimics

The 6-hydroxypicolinic acid moiety is a well-established ligand for metal coordination, and the bromine atom offers a site for further functionalization or modulation of electronic properties [1]. This compound can be used to construct metal-organic frameworks (MOFs) with tailored pore sizes and chemical environments. The lower predicted pKa of the brominated scaffold, as discussed in Section 3, may also influence metal-binding affinity and the stability of resulting complexes in aqueous solutions [2].

Agrochemical Discovery: Design and Synthesis of Novel Herbicides and Fungicides

Picolinic acid derivatives, such as picloram and aminopyralid, are well-known as synthetic auxin herbicides. The 3-bromo-6-hydroxypicolinic acid scaffold provides a novel platform for developing the next generation of crop protection agents [1]. The bifunctional reactivity, combining a halogen for cross-coupling and a carboxylic acid for target engagement, allows for the rational design of molecules with enhanced potency and selectivity. The improved lipophilicity may also translate to better cuticular penetration in plants [2].

Chemical Biology: Development of Activity-Based Probes and Bioconjugation Reagents

The orthogonal reactivity of the carboxylic acid and aryl bromide groups makes this compound an ideal scaffold for constructing bifunctional probes. The acid can be used to attach a recognition element (e.g., a peptide or small-molecule ligand), while the bromine can be replaced with a fluorophore, biotin tag, or photoaffinity label via cross-coupling [1]. This capability is critical for chemical biology applications, including target identification, imaging, and the study of protein-protein interactions. The predictable shift in pKa also aids in optimizing the probe's performance in cellular environments [2].

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